molecular formula C9H19N B13587588 (1-Pentylcyclopropyl)methanamine

(1-Pentylcyclopropyl)methanamine

Cat. No.: B13587588
M. Wt: 141.25 g/mol
InChI Key: XNYWCXGVBCTHBB-UHFFFAOYSA-N
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Description

(1-Pentylcyclopropyl)methanamine is a synthetic organic compound featuring a cyclopropane ring directly linked to a methanamine group and a pentyl chain. This structure may be of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology. As a building block, it could be utilized in the synthesis of more complex molecules or explored for its potential interactions with biological systems. Intended Application & Research Value: The primary research applications for this compound are not currently well-documented in widely available scientific literature. Researchers are encouraged to investigate its potential as a key intermediate in organic synthesis or to study its properties in specific biochemical assays. Its structure suggests potential utility in the development of novel compounds for basic research. Mechanism of Action: A specific mechanism of action for this compound has not been established. The biological or chemical activity, if any, would be highly dependent on the specific research context and requires empirical determination by the researcher. Handling & Safety: Comprehensive safety data for this compound is not available in the searched sources. Researchers must consult relevant safety data sheets and conduct a thorough risk assessment before handling. This product is labeled For Research Use Only (RUO) and is strictly not for use in diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1-pentylcyclopropyl)methanamine

InChI

InChI=1S/C9H19N/c1-2-3-4-5-9(8-10)6-7-9/h2-8,10H2,1H3

InChI Key

XNYWCXGVBCTHBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC1)CN

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 Pentylcyclopropyl Methanamine

Reactivity of the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which enhances its reactivity compared to larger cycloalkanes. longdom.org This strain arises from the compressed bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. longdom.org

Ring-Opening Reactions

The inherent strain within the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, including the presence of electrophiles or through radical mechanisms. longdom.orgnih.govucl.ac.uk These reactions can be initiated by the formation of a cyclopropylcarbinyl cation, which can then rearrange to a more stable homoallylic cation. researchgate.net

In the context of cyclopropylamines, ring-opening can also be mediated by enzymes. For instance, cytochrome P450 enzymes can oxidize the cyclopropylamine (B47189) moiety, leading to the formation of reactive ring-opened intermediates. hyphadiscovery.com This process has been implicated in the metabolism of certain drugs containing a cyclopropylamine structure. hyphadiscovery.com

It has been observed that the presence of a σ-withdrawing group, such as a protonated amine, can weaken the distal bond of the cyclopropane ring, predisposing it to cleavage. nih.gov This is in contrast to donor-acceptor cyclopropanes where the vicinal bond is typically cleaved. nih.gov

Table 1: Examples of Cyclopropane Ring-Opening Reactions

Reactant TypeReagents/ConditionsProduct TypeRef.
Cyclopropylmethyl sulfidesN-fluorosulfonimide (NFSI) or IodineHomoallylic amines researchgate.net
Donor-acceptor cyclopropanesLewis acids (e.g., boronate urea)Functionalized open-chain compounds nih.gov
Poly(glycidyl methacrylate) (epoxide)PropylamineRing-opened polymer researchgate.net
EpoxidesStrong nucleophiles (e.g., hydroxide, alkoxides)Ring-opened alcohols/ethers youtube.com
EpoxidesAcid (e.g., H₃O⁺, HCl, HBr)Ring-opened diols/haloalcohols youtube.com

This table provides examples of ring-opening reactions involving cyclopropane and epoxide rings, which share the characteristic of ring strain.

Functionalization of the Cyclopropyl Moiety

While ring-opening is a common reaction pathway, the cyclopropyl ring can also be functionalized while retaining its cyclic structure. Methodologies for the installation and functionalization of cyclopropanes often aim to overcome the challenges posed by their unique steric and electronic properties. digitellinc.com Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of cyclopropyl arenes from cyclopropylmagnesium bromide. organic-chemistry.org

Reactions Involving the Primary Amine Functionality

The primary amine group in (1-pentylcyclopropyl)methanamine is a versatile functional handle, readily participating in a variety of classical amine reactions. longdom.org

Acylation and Sulfonylation Reactions

Primary amines readily react with acylating agents such as acid chlorides, anhydrides, and esters to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or for the introduction of new functional groups.

Alkylation and Reductive Alkylation

The nitrogen atom of the primary amine is nucleophilic and can be alkylated by alkyl halides. wikipedia.org However, direct alkylation of primary amines can be difficult to control and often leads to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

Reductive amination is a more controlled method for the N-alkylation of amines. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com

Table 2: Comparison of Amine Alkylation Methods

MethodReagentsAdvantagesDisadvantagesRef.
Direct AlkylationAlkyl halidesSimple procedurePoor selectivity, risk of over-alkylation wikipedia.orgmasterorganicchemistry.com
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)High selectivity, controlled alkylationRequires a carbonyl compound masterorganicchemistry.com

Formation of Imines and Amides

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com The formation of imines is a reversible process, and the imine can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.comlibretexts.org Imines are important intermediates in various organic transformations, including reductive amination. masterorganicchemistry.com

As mentioned in section 3.2.1, the reaction of this compound with carboxylic acid derivatives leads to the formation of amides.

Table 3: Products of Reactions Involving the Primary Amine

ReactantReagentProductRef.
Primary AmineAldehyde or KetoneImine (Schiff Base) masterorganicchemistry.comlibretexts.org
Primary AmineAcid Chloride/AnhydrideAmide-
Primary AmineSulfonyl ChlorideSulfonamide-
Primary AmineAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium Salt wikipedia.orgmasterorganicchemistry.com

Multi-Component Reactions Incorporating this compound

Ugi Reaction: The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgnih.gov In a hypothetical Ugi reaction, this compound would serve as the amine component, reacting with an aldehyde to form a Schiff base. Subsequent reaction with an isocyanide and a carboxylic acid would yield a complex amide product. The reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. numberanalytics.com

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org Although primary amines are not direct components in the classical Passerini reaction, modifications and related transformations can incorporate them. For instance, if the amine is first converted to an imine, it could potentially participate in a Passerini-type reaction.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to synthesize dihydropyrimidinones. cranfield.ac.uk While this compound would not directly participate as the amine component in the classic Biginelli reaction (which uses urea), its structural motif could be incorporated into derivatives that act as one of the three core components, or the reaction could be modified to accommodate a primary amine.

The potential products of these MCRs incorporating this compound are outlined in the table below.

Multi-Component ReactionReactants (with this compound)Potential Product Structure
Ugi Reaction This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC)A complex α-aminoacyl amide containing the (1-pentylcyclopropyl)methyl group attached to the nitrogen.
Passerini Reaction (modified) Imine derived from this compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC)An α-acyloxy carboxamide with the (1-pentylcyclopropyl)methyl group as part of the amide.
Biginelli Reaction (modified) A derivative of this compound, Aldehyde (R¹CHO), β-ketoester (R²COCH₂COOR³)A dihydropyrimidinone-like heterocyclic structure incorporating the cyclopropylmethyl moiety.

Table 1: Potential Multi-Component Reactions Incorporating this compound and Their Hypothetical Products.

Stability and Transformation Pathways under Varied Conditions

The stability of this compound is influenced by its structural features, namely the strained cyclopropane ring and the reactive primary amine group. These features dictate its transformation pathways under various conditions such as high temperature, high pressure, oxidation, and nitration.

High Temperature: At elevated temperatures, primary amines can undergo thermal decomposition. acs.orgacs.org The stability of amines can be affected by the presence of other substances; for instance, thermal degradation can be accelerated in the presence of CO2. nih.govresearchgate.net For this compound, thermal stress could potentially lead to the cleavage of the C-N bond or degradation of the pentyl chain. The cyclopropane ring itself is subject to thermal rearrangement, although this typically requires very high temperatures. The presence of the amine group might influence the ring's stability.

High Pressure: The effect of high pressure on cyclopropylamine has been studied, revealing pressure-induced polymorphism, which alters the crystal structure of the compound. ed.ac.uk While specific data for this compound is unavailable, it is reasonable to expect similar polymorphic transitions under high pressure. Such changes in the solid-state structure could influence its reactivity and physical properties.

Oxidation: The primary amine group in this compound is susceptible to oxidation. askfilo.com Depending on the oxidizing agent and reaction conditions, a variety of products can be formed. Mild oxidation may yield hydroxylamines, while stronger oxidizing agents can lead to the formation of nitroso or nitro compounds. libretexts.orgbritannica.com The cyclopropane ring can also be a site of oxidation. Studies on other cyclopropylamine derivatives have shown that enzymatic oxidation can lead to ring-opening, forming reactive intermediates. This occurs because the strained ring is susceptible to cleavage upon formation of a radical or cationic intermediate at the adjacent nitrogen. longdom.org

Nitration: The nitration of primary amines is a challenging transformation. cranfield.ac.ukcore.ac.uk Direct nitration with strong acids like nitric acid often leads to the formation of the unreactive ammonium salt due to the basicity of the amine. core.ac.ukresearchgate.net Furthermore, primary aliphatic nitramines can be unstable under acidic conditions. cranfield.ac.ukcore.ac.uk To achieve N-nitration, the amine group typically requires protection, followed by nitration and deprotection. Direct exposure of this compound to nitrating conditions would likely result in salt formation and potential decomposition or side reactions involving the cyclopropane ring.

The potential transformation products of this compound under these varied conditions are summarized in the table below.

ConditionPotential Transformation PathwayExpected Product(s)
High Temperature Thermal decomposition, C-N bond cleavage, potential cyclopropane ring rearrangement.Smaller amines, alkenes, and products of ring isomerization.
High Pressure Polymorphic transitions.Different crystalline forms of the same compound.
Oxidation Oxidation of the primary amine group, potential ring-opening of the cyclopropane ring. askfilo.combritannica.com(1-Pentylcyclopropyl)hydroxylamine, Nitroso-(1-pentylcyclopropyl)methane, Nitro-(1-pentylcyclopropyl)methane, Ring-opened aldehydes or ketones. libretexts.org
Nitration Salt formation with acid, potential decomposition. With protection/deprotection strategy: N-nitration.(1-Pentylcyclopropyl)methanaminium nitrate, N-nitro-(1-pentylcyclopropyl)methanamine (via multi-step synthesis). core.ac.uk

Table 2: Stability and Transformation Pathways of this compound under Varied Conditions.

Structural and Spectroscopic Characterization of 1 Pentylcyclopropyl Methanamine

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for elucidating the precise structure of organic molecules. For (1-Pentylcyclopropyl)methanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) would provide a comprehensive picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂-NH₂~2.5 - 2.8Singlet (broad)2H
Cyclopropyl (B3062369) CH₂ (adjacent to C-pentyl)~0.3 - 0.7Multiplet4H
Pentyl -CH₂- (alpha to cyclopropane)~1.2 - 1.4Triplet2H
Pentyl -(CH₂)₃-~1.2 - 1.3Multiplet6H
Pentyl -CH₃~0.8 - 0.9Triplet3H
-NH₂~1.0 - 2.5 (variable)Singlet (broad)2H

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Cyclopropyl Carbon~20 - 25
Cyclopropyl CH₂~8 - 12
-CH₂-NH₂~45 - 50
Pentyl C1 (alpha to cyclopropane)~35 - 40
Pentyl C2, C3, C4~22 - 32
Pentyl C5 (-CH₃)~14

The distinct upfield shifts for the cyclopropyl protons and carbons are characteristic of the shielding effect of the three-membered ring. The methylene (B1212753) protons adjacent to the nitrogen would exhibit a downfield shift due to the electron-withdrawing effect of the amine group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, providing unequivocal confirmation of its elemental composition. The nominal molecular weight of this compound (C₉H₁₉N) is approximately 141.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 141. Key fragmentation patterns would likely involve the loss of the aminomethyl group, cleavage of the pentyl chain, and opening of the cyclopropyl ring. While no direct experimental data is published, a hypothetical fragmentation could include a base peak resulting from the stable cyclopropylcarbinyl cation or related fragments.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies:

Functional GroupIR Absorption (cm⁻¹)Raman Signal (cm⁻¹)Vibrational Mode
N-H (amine)3300-3500 (broad, two bands for primary amine)3300-3500Stretching
C-H (alkane)2850-29602850-2960Stretching
C-H (cyclopropane)~3080~3080Stretching
N-H (amine)1590-16501590-1650Scissoring (bending)
C-N1020-12501020-1250Stretching
Cyclopropane (B1198618) Ring~1020~1020Ring deformation

The presence of the characteristic N-H stretching bands in the IR spectrum would confirm the primary amine. The C-H stretching vibrations of the cyclopropyl group at higher wavenumbers than typical alkane C-H stretches would also be a key identifying feature. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, complementing the IR data.

Conformational Analysis of the Cyclopropyl and Pentyl Chains

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the pentyl chain and the orientation of the aminomethyl group relative to the cyclopropyl ring. The three-membered cyclopropane ring itself is rigid.

Stereochemical Analysis of Cyclopropylmethanamine Isomers

The quaternary carbon atom of the cyclopropyl ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers: (R)-(1-Pentylcyclopropyl)methanamine and (S)-(1-Pentylcyclopropyl)methanamine.

These enantiomers are non-superimposable mirror images and would have identical physical properties (boiling point, density, etc.) and spectroscopic data in achiral environments. However, they would rotate plane-polarized light in equal but opposite directions. The separation and characterization of these stereoisomers would require chiral chromatography or the use of chiral resolving agents to form diastereomeric salts that can be separated by conventional techniques like crystallization. The absolute configuration of each enantiomer would then need to be determined, often through X-ray crystallography of a suitable derivative.

X-ray Crystallography of this compound Salts or Derivatives

To date, no public records of the X-ray crystal structure of this compound or its salts are available. However, obtaining such data would provide the most definitive and detailed picture of its three-dimensional structure in the solid state.

To facilitate crystallization, the amine could be converted into a salt, such as the hydrochloride or hydrobromide salt. The formation of a salt introduces ionic interactions, which can lead to a more ordered crystal lattice. An X-ray diffraction analysis of a suitable single crystal would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystalline state. This would also be the definitive method for determining the absolute stereochemistry if a single enantiomer is crystallized.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

A thorough conformational analysis of (1-Pentylcyclopropyl)methanamine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the reviewed sources. Such studies are critical for understanding how the molecule's three-dimensional shape influences its interactions with other molecules. The flexibility of the pentyl chain and the rotational freedom around the C-C and C-N bonds suggest a complex conformational landscape.

Reaction Mechanism Elucidation for Synthetic Transformations

While synthetic pathways for related cyclopropylamines have been described, detailed computational elucidations of the reaction mechanisms for the synthesis of this compound are absent from the scientific literature. nih.gov Such studies would involve calculating the energies of reactants, products, intermediates, and transition states to map out the most likely reaction pathways and to optimize reaction conditions.

Prediction of Spectroscopic Properties

While online tools can provide generic predictions of spectroscopic data, peer-reviewed research containing detailed theoretical predictions of the NMR, IR, or other spectroscopic properties of this compound is not available. These predictions, when correlated with experimental spectra, are vital for structural confirmation and for understanding the molecule's electronic and vibrational characteristics.

Molecular Dynamics Simulations

There are no specific mentions in the literature of molecular dynamics simulations being performed for this compound, either in isolation or as a building block in larger molecular systems. Such simulations could provide insights into its behavior in different environments, such as in solution or within a biological membrane, by modeling the atomic motions over time.

Role As a Building Block and Synthetic Intermediate in Advanced Organic Chemistry

Construction of Complex Polycyclic Cyclopropane (B1198618) Structures

The strained three-membered ring of cyclopropylamine (B47189) derivatives is a powerful tool for the synthesis of intricate polycyclic systems. nih.gov The energy stored in the ring can be strategically released to drive reactions that form larger, more complex carbocyclic and heterocyclic scaffolds. acs.org

One of the primary pathways for this transformation involves controlled ring-opening reactions. These reactions can be initiated by electrophilic, nucleophilic, or radical species, leading to the cleavage of a C-C bond within the cyclopropane ring and the formation of a new, more stable structure. For instance, acid-catalyzed ring-opening can generate carbocation intermediates that are trapped intramolecularly to forge new rings. This strategy is particularly useful in creating bicyclic or bridged systems that are challenging to synthesize through other methods.

Furthermore, cyclopropylamine derivatives can participate in cycloaddition reactions. nih.gov For example, they can act as three-carbon components in [3+2] or [3+1+2] cycloadditions, reacting with various dipolarophiles or carbon monoxide to construct five- and six-membered rings. acs.org The specific substitution pattern of (1-Pentylcyclopropyl)methanamine, with substituents at the C1 position, can influence the regioselectivity and stereoselectivity of these cycloadditions, providing a route to highly functionalized and stereochemically rich polycyclic molecules. Polycyclic structures are often explored as scaffolds in medicinal chemistry programs. nih.gov

The table below summarizes potential reaction pathways for constructing polycyclic systems from a this compound core.

Reaction Type Initiator/Reagent Intermediate Resulting Structure
Acid-Catalyzed Ring OpeningBrønsted or Lewis AcidCarbocationBicyclic or Bridged Systems
Reductive Ring OpeningDissolving Metal (e.g., Li/NH₃)Radical AnionLinear or Macrocyclic Amines
[3+2] CycloadditionAlkenes, AlkynesZwitterionic or DiradicalFused or Spiro-heterocycles
Transition Metal-Catalyzed C-C ActivationRh(I), Pd(0)MetallacyclobutaneDiverse Polycyclic Frameworks

Precursor in the Synthesis of Non-Therapeutic Functional Materials

The unique structural and electronic properties imparted by the cyclopropyl (B3062369) group make this compound a promising precursor for non-therapeutic functional materials. nbinno.com The rigidity and strain of the cyclopropane ring can be harnessed to create materials with distinctive mechanical and thermal properties. longdom.org

In polymer science, cyclopropylamine derivatives can be incorporated into polymer backbones or as pendant groups. longdom.org The amine functionality allows for straightforward polymerization through methods like polyamidation or polycondensation. The resulting polymers may exhibit enhanced thermal stability and rigidity due to the presence of the compact cyclopropane rings. Furthermore, the pentyl chain can act as an internal plasticizer, modulating the material's flexibility and processing characteristics.

These compounds are also being explored in the development of advanced coatings and organic-inorganic hybrid materials. mdpi.com The amine group can form strong bonds with surfaces like silica (B1680970) or metal oxides, making it an effective coupling agent. polytechnique.edu Materials derived from such precursors could find applications in creating protective films, specialized adhesives, or functional surfaces with tailored properties.

Material Class Role of this compound Potential Properties Example Application
Specialty PolymersMonomer or Co-monomerEnhanced thermal stability, rigidityHigh-performance plastics, resins
Advanced CoatingsSurface modifying agentImproved adhesion, durabilityProtective films for electronics
Organic-Inorganic HybridsCoupling AgentTailored mechanical and optical propertiesScratch-resistant nanocomposites
Porous MaterialsBuilding block for porous frameworksHigh surface area, selective absorptionGas storage, catalysis

Applications in Reagent Development for Organic Transformations

The nucleophilic amine and the unique steric profile of the this compound scaffold make it an attractive candidate for the development of novel reagents and catalysts in organic synthesis.

The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, and imines. These derivatives can serve as chiral ligands for transition metal catalysis. The rigid cyclopropane backbone can create a well-defined chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, oxidation, or C-C bond formation.

Moreover, the compound itself can act as an organocatalyst. Primary amines are known to catalyze various transformations, such as aldol (B89426) and Mannich reactions, through the formation of enamine or iminium ion intermediates. The specific steric and electronic environment provided by the 1-pentylcyclopropyl substituent could modulate the reactivity and selectivity of these catalytic cycles, offering advantages over existing organocatalysts. The development of such chemoenzymatic strategies is a growing area of research for producing valuable, optically active scaffolds. nih.govnih.govfigshare.com

Integration into Supramolecular Assemblies

While specific applications of this compound in supramolecular chemistry are not yet widely documented, its structural features suggest potential for its use in constructing organized molecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, to build complex, functional architectures. rsc.org

The primary amine group of this compound is a strong hydrogen bond donor and acceptor, allowing it to participate in predictable self-assembly processes to form tapes, sheets, or three-dimensional networks. The lipophilic pentyl chain can drive assembly in aqueous media through hydrophobic effects or engage in van der Waals interactions in the solid state, influencing the packing and morphology of the resulting supramolecular structures.

Furthermore, the cyclopropane ring itself can participate in unconventional non-covalent interactions. The high s-character of its C-C bonds gives the exterior of the ring pseudo-π character, enabling it to interact with electron-deficient aromatic systems or metal ions. This property, combined with the primary amine's ability to coordinate with metal ions or form hydrogen bonds, could be exploited in the design of host-guest systems or self-assembling molecular capsules. acs.org The use of cyclopropenium-based motifs has been explored for driving the assembly of polymers. rsc.org

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques

Chromatography is central to the analysis of (1-Pentylcyclopropyl)methanamine, providing the necessary separation from matrix interferences before detection. Both gas and liquid chromatography are viable, with the choice depending on the compound's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds. Given that many designer drugs are amenable to GC-MS analysis, it is a highly relevant technique for this compound. gcms.cz The successful analysis of designer stimulants by GC-MS often involves the use of a 5% phenyl polymethylsiloxane fused-silica capillary column due to its high separation efficiency and robustness. uspnf.com For compounds that may not be present in standard spectral libraries, high-resolution mass spectrometry (HRMS) can be invaluable for identification by providing accurate mass measurements that aid in determining the elemental composition. researchgate.netsemanticscholar.org

A critical aspect of GC-MS analysis is the availability of reference mass spectra. Comprehensive spectral libraries, such as the "Mass Spectra of Designer Drugs," are essential resources for forensic, clinical, and toxicological laboratories. These libraries contain tens of thousands of mass spectra of unique chemical compounds, including NPS, which are crucial for the positive identification of unknown substances. wiley.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Designer Drugs

ParameterValue/Condition
Column 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 280 - 300 °C
Injection Mode Splitless
Oven Program Initial 60-80°C, ramp to 300-320°C
Carrier Gas Helium
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-600 m/z

Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.

For compounds that are not sufficiently volatile or are thermally labile, liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the method of choice. This technique has been successfully applied to the analysis of a wide range of NPS, including those with a cyclopropyl (B3062369) moiety like cyclopropylfentanyl. thermofisher.com LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting trace amounts of substances in complex biological matrices. ojp.govnih.gov

The development of a simultaneous multi-component analytical method for 37 new psychoactive substances in wastewater using LC-MS/MS highlights the power of this technique for monitoring a diverse range of compounds. eeer.org The use of a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode allows for the specific and sensitive detection of target analytes. eeer.orgresearchgate.net

Table 2: Representative LC-MS/MS Parameters for NPS Analysis

ParameterValue/Condition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid or ammonium (B1175870) formate
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM) or Full Scan with fragmentation

Note: This table provides a general overview of LC-MS/MS parameters that would need to be optimized for this compound.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as blood, urine, or wastewater requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. ojp.goveeer.org Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and a simple "dilute-and-shoot" approach for less complex samples or when high-throughput is required. gcms.czojp.gov

For basic amine compounds like this compound, an acid/base combined extraction can be effective. This involves acidifying the sample, performing an initial extraction, then making the aqueous layer basic to extract the target compound into an organic solvent. gcms.cz SPE with cartridges like the HLB (Hydrophilic-Lipophilic Balanced) has been shown to be effective for the extraction of a wide range of NPS from wastewater. eeer.org

Development of Specific Detection Methods for Alkylcyclopropylmethanamines

The development of specific detection methods for a novel compound like this compound would initially rely on the general screening methods for NPS. The identification of a substance not present in existing spectral libraries would necessitate the use of high-resolution mass spectrometry to determine its elemental composition. researchgate.netsemanticscholar.org

Once a reference standard is available, a specific and validated method can be developed. This involves optimizing the chromatographic conditions to achieve good separation and peak shape, and fine-tuning the mass spectrometer parameters to maximize sensitivity and selectivity. For LC-MS/MS, this includes the selection of precursor and product ions for MRM transitions. For GC-MS, the fragmentation pattern would be characterized and added to a user-created library. The in-vitro metabolism of related compounds, such as cyclopropylfentanyl, can also provide valuable data for developing analytical methods that target not only the parent compound but also its metabolites. thermofisher.com

Interlaboratory Comparison and Validation of Analytical Methods

The validation of an analytical method is crucial to ensure its reliability and that its performance characteristics are suitable for the intended application. nih.govjchr.org According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govjchr.orgnih.gov

For new psychoactive substances, developing and validating analytical methods can be challenging due to the constant emergence of new compounds. ojp.govresearchgate.net A "dilute-and-shoot" LC-QqQ-MS/MS screening method for 826 NPS and other analytes in urine was validated for a subset of 80 NPS, with limits of detection and quantification in the 0.01–0.36 ng/g range. ojp.gov Similarly, an LC-MS/MS method for the quantification of 14 common NPS was developed and validated with a linear range of 1-1000 ng/mL and a limit of quantification of 1 ng/mL for most analytes. nih.gov

Interlaboratory comparisons are essential for assessing the reproducibility and robustness of analytical methods. While specific interlaboratory studies for this compound are not available, the principles of such studies for NPS would apply. These studies help to identify and minimize variations in analytical results between different laboratories. uspnf.com

Q & A

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols .
  • For pharmacological studies, prioritize peer-reviewed data from journals like J. Med. Chem. or Eur. J. Med. Chem. .
  • Always validate computational predictions with experimental assays (e.g., SPR, ITC) .

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